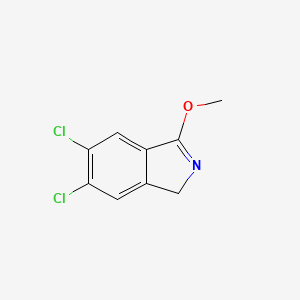
Ethyl (dichlorophosphanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (dichlorophosphanyl)acetate is an organophosphorus compound that features both ester and phosphanyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]
Industrial Production Methods
The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .
化学反应分析
Types of Reactions
Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Ethanol and acetic acid.
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyl esters.
科学研究应用
Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.
Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
作用机制
The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Phosphorus trichloride: A reagent used in the synthesis of organophosphorus compounds.
Ethyl phosphinate: Contains a phosphinate group instead of a phosphanyl group.
Uniqueness
Ethyl (dichlorophosphanyl)acetate is unique due to the presence of both ester and phosphanyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis and materials science .
属性
CAS 编号 |
1001-10-1 |
|---|---|
分子式 |
C4H7Cl2O2P |
分子量 |
188.97 g/mol |
IUPAC 名称 |
ethyl 2-dichlorophosphanylacetate |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3 |
InChI 键 |
UYSAHLVAWDJNMR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CP(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


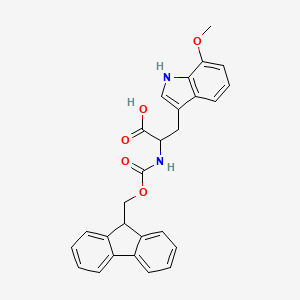
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
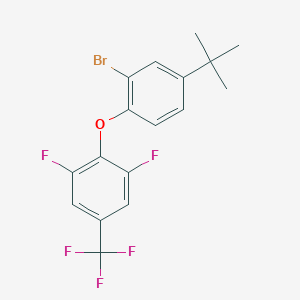
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
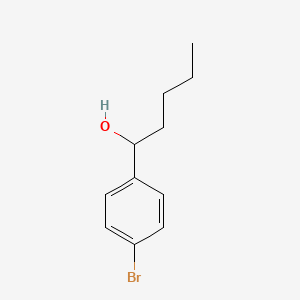
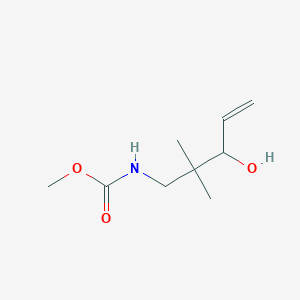
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)
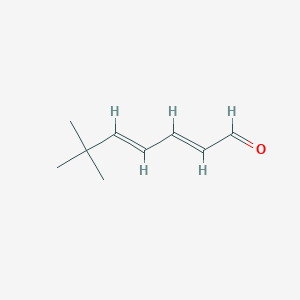
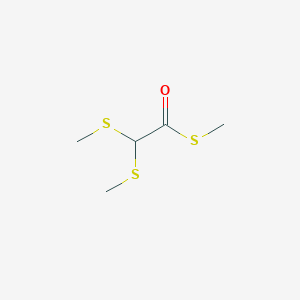
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)


